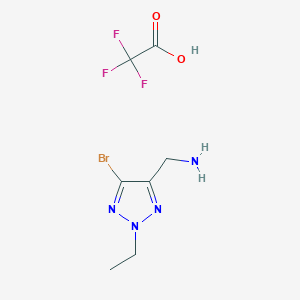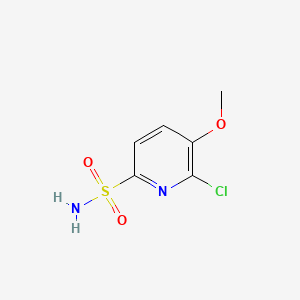![molecular formula C10H17Cl2N B13492710 4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13492710.png)
4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-Chlorobicyclo[11Its diverse properties hold promise for advancing various fields of study.
Méthodes De Préparation
The preparation of 4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride involves synthetic routes that include the functionalization of bicyclo[1.1.1]pentane derivatives. The synthetic approaches for constructing the bicyclo[1.1.1]pentane framework include carbene insertion into the central bond of bicyclo[1.1.0]butanes and nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for industrial production.
Analyse Des Réactions Chimiques
4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include gaseous chlorine (Cl2) for dichlorination and tris(trimethylsilyl)silane (TTMSS) for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has significant scientific research applications in chemistry, biology, medicine, and industry. Its unique structure makes it a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . In drug discovery, it has been found to increase solubility, potency, and metabolic stability while decreasing non-specific binding . These properties make it a promising candidate for developing new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride involves its interaction with molecular targets and pathways in the body. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or other scientific research.
Comparaison Avec Des Composés Similaires
4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride can be compared with other similar compounds, such as 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride . These compounds share similar structural features but may differ in their specific applications and properties. The uniqueness of 4-{3-Chlorobicyclo[11
Propriétés
Formule moléculaire |
C10H17Cl2N |
|---|---|
Poids moléculaire |
222.15 g/mol |
Nom IUPAC |
4-(3-chloro-1-bicyclo[1.1.1]pentanyl)piperidine;hydrochloride |
InChI |
InChI=1S/C10H16ClN.ClH/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8;/h8,12H,1-7H2;1H |
Clé InChI |
KGDZPVWBEOWZHG-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C23CC(C2)(C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


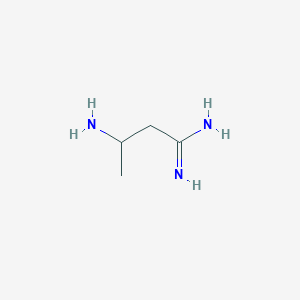
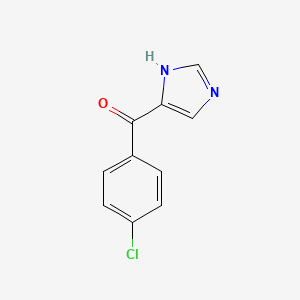

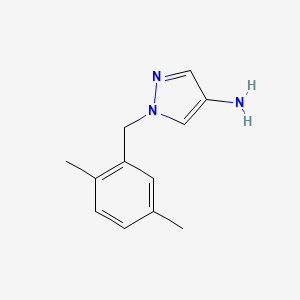
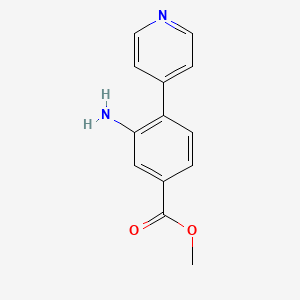
![5-[3-(Cyclopropylamino)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492650.png)
![6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13492655.png)
![2,2,2-trichloro-1-{2H,4H,5H,6H-cyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13492659.png)
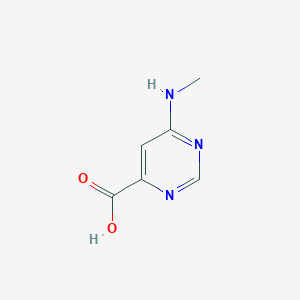
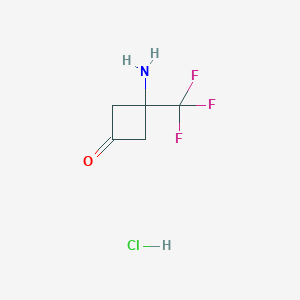
![N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13492693.png)
![2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide](/img/structure/B13492694.png)
